Dihexylamine
Overview
Description
Dihexylamine, also known as N-hexylhexan-1-amine, is an organic compound with the molecular formula C₁₂H₂₇N. It is a secondary amine, consisting of two hexyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water .
Mechanism of Action
Target of Action
Dihexylamine is a chemical compound with the linear formula [CH3(CH2)5]2NH . .
Mode of Action
For instance, some amines can act as inhibitors for certain enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the rate of this compound nitrosation was found to be enhanced in the presence of micelles containing bile acid conjugates and lecithin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexylamine can be synthesized through the alkylation of hexylamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hexylamine, followed by the addition of a hexyl halide to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of hexanenitrile. This process involves the reduction of hexanenitrile in the presence of a hydrogenation catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound is less common but can occur under specific conditions to yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. This can lead to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Nitroso compounds, amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines
Scientific Research Applications
Dihexylamine has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other amines and amine derivatives.
Biology: this compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, including antihistamines and local anesthetics.
Industry: this compound is employed as a corrosion inhibitor, vulcanization accelerator in the rubber industry, and as a solvent in various chemical processes
Comparison with Similar Compounds
Dihexylamine is similar to other secondary amines such as dibutylamine, dioctylamine, and dicyclohexylamine. it is unique in its specific applications and properties:
Dibutylamine: Used in the production of pesticides and pharmaceuticals.
Dioctylamine: Employed as a plasticizer and in the synthesis of surfactants.
Dicyclohexylamine: Utilized as a corrosion inhibitor and in the production of rubber chemicals
This compound stands out due to its specific use in the synthesis of pharmaceuticals and its role as a corrosion inhibitor in various industrial applications.
Properties
IUPAC Name |
N-hexylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXRABJBXYMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | DIHEXYLAMINE | |
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DSSTOX Substance ID |
DTXSID1022009 | |
Record name | Dihexylamine | |
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Molecular Weight |
185.35 g/mol | |
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Physical Description |
Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | DIHEXYLAMINE | |
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Boiling Point |
451 to 469 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
203 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992) | |
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Density |
0.79 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Density |
6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992) | |
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CAS No. |
143-16-8 | |
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Record name | Dihexylamine | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dihexylamine?
A1: this compound has a molecular formula of C12H27N and a molecular weight of 185.35 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be identified using various spectroscopic techniques. For instance, gas chromatography/mass spectrometry (GC/MS) analysis can determine its presence in mixtures, like irradiated Dihexyloctanamide (DHOA). [] Additionally, Fourier transform infrared (FT-IR) spectroscopy can be used to confirm its identity. [, ]
Q3: Is this compound compatible with Polylactic acid (PLA)? What applications does this have?
A3: While this compound itself is not directly compatible with PLA, it can be used to modify cellulose nanocrystals, which can then be incorporated into PLA to improve its mechanical properties. This modification typically involves reacting this compound with cellulose nanocrystals in the presence of a solvent like Dimethyl sulfoxide (DMSO). [] Research suggests that water could be a viable alternative to DMSO for this modification process. []
Q4: How stable is this compound under radiolytic conditions?
A4: this compound is a degradation product of Dihexyloctanamide (DHOA) when exposed to gamma radiation. [, ] Interestingly, this compound, even when present as a degradation product, appears to have less impact on the extraction of Plutonium, Uranium, and certain fission products compared to the degradation products of Tri-n-butyl phosphate (TBP) under simulated PUREX process conditions. []
Q5: What role does this compound play in the synthesis of ultraviolet absorbers?
A5: this compound is a key reagent in the synthesis of the ultraviolet absorber 3-Dihexylaminoallylidenemalononitrile. This synthesis involves a two-step process where this compound first reacts with Propinol through an addition-oxidation reaction, and the resulting intermediate is then condensed with Malononitrile. []
Q6: Can this compound be used as a catalyst in organic reactions?
A6: Yes, this compound can act as a catalyst in specific organic reactions. For example, it has been shown to catalyze the Michael reaction between ethyl methyl malonate (EMME) and various amines under solvent-free conditions using microwave irradiation. This method has been shown to produce good yields of diethylmalonate analogues containing enamine groups. []
Q7: How does the alkyl chain length of this compound analogues impact their activity in nitrosation reactions?
A7: The rate of nitrosation of dialkylamines, including this compound, is significantly affected by the length of their alkyl chains. Research has demonstrated that the presence of microorganisms can enhance the nitrosation rate of this compound. [] The extent of this rate enhancement varies depending on the alkyl chain length, highlighting the role of hydrophobic interactions in the process. [] This effect is also observed in the presence of micelle-forming surfactants. []
Q8: Are there any known toxicological concerns regarding this compound?
A8: While this Q&A focuses on scientific research and not safety information, it's important to note that this compound can be harmful if swallowed or inhaled. It may also cause skin and eye irritation. Always consult appropriate safety data sheets before handling this chemical.
Q9: What analytical methods are used to quantify this compound?
A9: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for quantifying this compound, especially in the context of analyzing degradation products. [] High-performance liquid chromatography (HPLC) can also be used, particularly when separating and quantifying this compound in the presence of other compounds, like hydroxychloroquine and its metabolites. []
Q10: Can this compound be detected in biological samples?
A10: While not specifically addressed in the provided research, this compound's presence as a degradation product in various systems suggests the need for analytical methods capable of detecting it in complex matrices, which could include biological samples. Appropriate extraction and analysis techniques would be necessary for this purpose.
Q11: What is known about the environmental fate and degradation of this compound?
A11: While specific information on this compound's environmental fate is limited in the provided research, its presence as a degradation product of DHOA indicates its potential persistence in the environment. Further investigation is needed to understand its degradation pathways and potential ecological effects.
Q12: How does this compound research intersect with other scientific disciplines?
A12: this compound research bridges various scientific disciplines. For example, its use in modifying materials like cellulose nanocrystals connects it to materials science and engineering. [] Its presence as a degradation product in radiolysis studies links it to nuclear chemistry and waste management. [, ] Additionally, its role in nitrosamine formation is relevant to food chemistry and potentially even cancer research. [, , , ]
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